REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].Cl.Cl.[CH3:17][N:18]1[CH2:23][CH2:22][N:21]([NH2:24])[CH2:20][CH2:19]1.CN(C)CCN(C)C>O1CCOCC1>[CH3:17][N:18]1[CH2:23][CH2:22][N:21]([NH:24][C:2]2[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=2[N+:12]([O-:14])=[O:13])[CH2:20][CH2:19]1 |f:1.2.3|
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
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Name
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4-methylpiperazin-1-amine dihydrochloride
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Quantity
|
1 g
|
Type
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reactant
|
Smiles
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Cl.Cl.CN1CCN(CC1)N
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 12 hours
|
Duration
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12 h
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Type
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FILTRATION
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Details
|
the salt filtered off via a Buchner funnel
|
Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
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ADDITION
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Details
|
The crude product was added to a silica gel column (Analogix
|
Type
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CUSTOM
|
Details
|
SF65-200 g) and purified
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Type
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WASH
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Details
|
by eluting with 0-5% methanol in dichloromethane
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CC1)NC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |